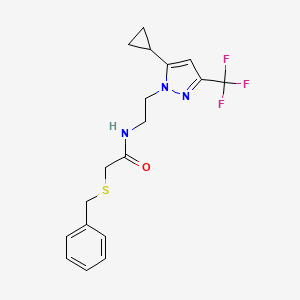

2-(benzylthio)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3OS/c19-18(20,21)16-10-15(14-6-7-14)24(23-16)9-8-22-17(25)12-26-11-13-4-2-1-3-5-13/h1-5,10,14H,6-9,11-12H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNFQTSZWJPFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)CSCC3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzylthio)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activity. This article aims to explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by detailed research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is . Its structure features a benzylthio group linked to a pyrazole moiety, which is significant for its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 439.49 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, a study on ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives showed promising antibacterial effects against Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Screening

In a screening assay, derivatives of benzylthio compounds were tested against multiple bacterial strains. The results demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, suggesting that the target compound may also possess similar activity.

Anticancer Activity

The structural components of the compound suggest potential anticancer properties. Pyrazole derivatives have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar scaffolds have shown activity against A-431 and Jurkat cell lines .

Research Findings

A study evaluating the cytotoxic effects of thiazole-bearing molecules indicated that modifications in the benzylthio group could enhance activity against cancer cells . This suggests that the compound may interact with specific molecular targets related to cancer proliferation.

Anti-inflammatory Activity

The presence of the benzylthio group is associated with anti-inflammatory properties in several studies. Compounds featuring this moiety have been shown to inhibit pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases.

The anti-inflammatory effects are hypothesized to arise from the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. Further investigation into the specific pathways affected by this compound could elucidate its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Acetamides with Varied Substituents

(a) 2-[5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]-N-(2-Fluorophenyl)acetamide

- Structural Difference : Replaces the benzylthio group with a 2-fluorophenyl moiety.

- Molecular weight (327.28 g/mol) is lower than the target compound due to the absence of the benzylthio group .

- Applications : Likely explored for agrochemical or pharmaceutical uses, though specific activity data are unavailable.

(b) 2-[5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]-N-(Tricyclo[3.3.1.1³,⁷]dec-1-yl)acetamide

- Structural Difference : Features a bulky tricyclodecane group instead of the benzylthio-ethyl chain.

- Higher molecular weight (367.41 g/mol) suggests improved bioavailability in lipophilic environments .

Benzothiazole-Based Acetamide Derivatives

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(Trifluoromethyl)phenyl)acetamide (Compound 13)

- Structural Difference : Replaces the pyrazole core with a benzothiazole ring and substitutes the benzylthio group with a 3-(trifluoromethyl)phenyl moiety.

- Synthesis: Prepared via microwave-assisted coupling of 2-(3-(trifluoromethyl)phenyl)acetyl chloride and 2-amino-6-trifluoromethylbenzothiazole in THF, yielding 19% after purification .

- Implications : The benzothiazole ring may enhance fluorescence properties or target kinase enzymes. The low yield highlights synthetic challenges compared to the target compound.

(b) N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4,5-Trimethoxyphenyl)acetamide (Compound 11)

Pyrazole-Acetamides with Heterocyclic Modifications

2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl) Acetamide

- Structural Difference: Replaces the cyclopropyl group with a benzoimidazole ring and introduces a cyano group.

- Reactivity : Demonstrates versatility in synthesizing thiazole, thiadiazole, and thiophene derivatives, suggesting utility in medicinal chemistry .

- Implications : The methylthio group may confer antioxidant or anti-inflammatory properties distinct from the benzylthio group in the target compound.

Research Implications and Gaps

- Pharmacological Potential: The target compound’s benzylthio group may offer unique redox or alkylation properties compared to fluorophenyl or tricyclic analogs.

- Synthetic Optimization : Microwave-assisted methods (e.g., ) could improve yields for the target compound if applied.

- Unanswered Questions : Data on bioavailability, toxicity, and specific biological targets are lacking across all analogs. Further studies should prioritize in vitro and in vivo profiling.

Q & A

Basic: What are the optimal synthetic routes for 2-(benzylthio)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide?

Methodological Answer:

The synthesis typically involves:

Nucleophilic substitution to introduce the benzylthio group via reaction of a thiolate anion with a chloroacetamide intermediate.

Condensation reactions to couple the pyrazole-ethylamine moiety, using reagents like EDCI or HOBt in anhydrous DMF .

Cyclopropane introduction via [2+1] cycloaddition or alkylation of pre-functionalized pyrazole precursors .

Purification using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Critical Parameters:

- Temperature control (<40°C) to prevent decomposition of the trifluoromethyl group.

- Anhydrous conditions for amine coupling to avoid hydrolysis .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

Key analytical techniques include:

NMR Spectroscopy :

- ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, trifluoromethyl at δ ~120 ppm in ¹³C) .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrazole-ethylacetamide backbone .

Mass Spectrometry (LC-MS/HRMS) :

- Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of C₃H₆ from cyclopropane) .

X-ray Crystallography :

- Resolve bond angles (e.g., S–C–N in thioether linkage: ~105°) and crystallographic packing .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition :

- Use fluorogenic substrates to measure inhibition of kinases (e.g., JAK2, EGFR) or proteases. IC₅₀ values are calculated via dose-response curves .

- Antimicrobial Activity :

- Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Cytotoxicity :

- MTT assay on cancer cell lines (e.g., NCI-H460) with doxorubicin as a positive control .

Advanced: How can computational methods predict the biological targets of this compound?

Methodological Answer:

PASS Program :

- Predicts biological activity profiles (e.g., probability of kinase inhibition: Pa > 0.7) based on structural fragments .

Molecular Docking (AutoDock Vina, Glide) :

- Dock into ATP-binding pockets (e.g., VEGFR2 PDB: 4ASD). Key interactions:

- Trifluoromethyl group with hydrophobic residues (Leu840, Val848).

- Pyrazole nitrogen with Lys868 .

MD Simulations (GROMACS) :

- Assess binding stability (RMSD < 2 Å over 100 ns) and free energy (MM-PBSA) .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

Reproducibility Checks :

- Standardize assay conditions (e.g., cell passage number, serum concentration) .

Orthogonal Assays :

- Validate kinase inhibition via Western blot (phospho-target detection) alongside enzymatic assays .

Purity Analysis :

- Use HPLC-DAD (>98% purity) to rule out impurities affecting activity .

Meta-Analysis :

- Compare logD values and solubility (e.g., via shake-flask method) to explain variability in cellular uptake .

Advanced: What strategies optimize bioavailability and pharmacokinetics?

Methodological Answer:

logP Optimization :

- Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce logP from ~3.5 to 2.5, improving aqueous solubility .

Prodrug Design :

- Mask thioether with acetyl-protected derivatives, hydrolyzed in vivo by esterases .

In Silico ADMET Prediction :

- Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4 substrate) and BBB permeability .

Advanced: What advanced techniques study its interaction with biological targets?

Methodological Answer:

Surface Plasmon Resonance (SPR) :

- Measure binding kinetics (kₐ, kd) to immobilized receptors (e.g., KD < 100 nM for high affinity) .

Isothermal Titration Calorimetry (ITC) :

- Quantify enthalpy changes (ΔH) during binding (e.g., ΔH = -10 kcal/mol for strong hydrophobic interactions) .

Cryo-EM :

- Resolve binding conformations in membrane proteins (e.g., GPCRs) at 3–4 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.